4,6-Diamino-2-mercaptopyrimidine

Catalog No.
S608251
CAS No.
1004-39-3
M.F
C4H6N4S
M. Wt
142.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Diamino-2-mercaptopyrimidine

CAS Number

1004-39-3

Product Name

4,6-Diamino-2-mercaptopyrimidine

IUPAC Name

4,6-diamino-1H-pyrimidine-2-thione

Molecular Formula

C4H6N4S

Molecular Weight

142.19 g/mol

InChI

InChI=1S/C4H6N4S/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9)

InChI Key

QCAWOHUJKPKOMD-UHFFFAOYSA-N

SMILES

C1=C(NC(=S)N=C1N)N

Synonyms

4,6-Diamino-2(1H)-pyrimidinethione; 4,6-Diamino-2-pyrimidinethiol; 2-Mercapto-4,6-diaminopyrimidine; 2-Thio-6-aminocytosine; 4,6-Diamino-1,2-dihydro-2-thioxopyrimidine; 4,6-Diamino-1H-pyrimidine-2-thione; 4,6-Diamino-2-mercaptopyrimidine; NSC 1586; N

Canonical SMILES

C1=C(NC(=S)N=C1N)N

Isomeric SMILES

C1=C(N=C(N=C1N)S)N

Synthesis and Characterization

,6-Diamino-2-mercaptopyrimidine, also known as 4,6-diamino-2-pyrimidinethiol or 6-amino-2-thiocytosine, is a heterocyclic compound with the chemical formula C₄H₆N₄S. It is a derivative of the pyrimidine ring system, which is a common structural motif found in nucleic acids like DNA and RNA.

The synthesis of 4,6-diamino-2-mercaptopyrimidine has been described in various scientific publications. One common method involves the reaction of formamidine with thiourea, followed by cyclization and subsequent purification steps [].

The characterization of this compound typically involves techniques like:

  • Nuclear magnetic resonance spectroscopy (NMR): This technique helps determine the structure and functional groups present in the molecule [].
  • Mass spectrometry: This technique helps determine the molecular weight and identify the presence of different isotopes in the molecule [].
  • Elemental analysis: This technique helps confirm the presence and proportions of various elements present in the molecule [].

Potential Applications in Biological Research

,6-Diamino-2-mercaptopyrimidine has been explored for its potential applications in various areas of biological research, including:

  • Antimetabolite activity: Due to its structural similarity to the pyrimidine base cytosine, 4,6-diamino-2-mercaptopyrimidine has been investigated for its ability to interfere with cellular metabolism by inhibiting certain enzymes involved in nucleotide biosynthesis [].
  • Antiviral activity: Some studies have suggested that 4,6-diamino-2-mercaptopyrimidine may possess antiviral activity against certain viruses, including herpes simplex virus and vaccinia virus []. However, further research is needed to confirm these findings and understand the underlying mechanisms of action.
  • Metal chelation: 4,6-diamino-2-mercaptopyrimidine has been shown to form complexes with various metal ions, including copper and zinc []. This property could be potentially useful in developing new metal chelating agents for various applications.

4,6-Diamino-2-mercaptopyrimidine is a heterocyclic compound with the molecular formula C₄H₆N₄S. It features a pyrimidine ring substituted with two amino groups at positions 4 and 6, and a mercapto group at position 2. This unique structure imparts various chemical properties and biological activities to the compound, making it of significant interest in both synthetic chemistry and biological applications. The compound is often used as a chelating agent due to its ability to form stable complexes with metal ions, which enhances its utility in various chemical processes and materials science.

, particularly involving acylation and coordination chemistry.

  • Acylation: The acylation of 4,6-diamino-2-mercaptopyrimidine can yield S- and N1-acylated derivatives. The specific composition of these derivatives is influenced by the nature of the acylating agent used .
  • Coordination Chemistry: The compound acts as a tridentate ligand, coordinating with metals such as silver and nickel to form coordination polymers and metal-organic frameworks. For instance, it has been utilized in synthesizing a nickel metal-organic framework, demonstrating its capacity to stabilize metal ions through its amino and thiol functional groups .

Research indicates that 4,6-diamino-2-mercaptopyrimidine exhibits notable biological activity. It has been studied for its potential as a corrosion inhibitor for copper in saline environments, where it demonstrated effective inhibition through both experimental and theoretical studies . Additionally, its chelating properties may contribute to biological applications related to metal ion transport and detoxification.

The synthesis of 4,6-diamino-2-mercaptopyrimidine can be achieved through various methods:

  • Hydrothermal Synthesis: A method involving the hydrothermal reaction of silver ions with the compound to form silver coordination polymers has been reported. This method allows for the efficient formation of stable complexes under controlled temperature conditions .
  • Metal-Organic Frameworks: The compound has been used as a chelating agent in the preparation of novel metal-organic frameworks by post-modification techniques .
  • Acylation Reactions: The acylation of its salts leads to diverse derivatives that can be tailored for specific applications .

4,6-Diamino-2-mercaptopyrimidine finds applications across various fields:

  • Catalysis: It is used in the synthesis of coordination polymers that exhibit catalytic properties for organic reactions, such as the Hantzsch synthesis of polyhydroquinolines .
  • Corrosion Inhibition: Its ability to inhibit copper corrosion makes it valuable in materials science and engineering applications .
  • Metal Chelation: As a chelating agent, it plays a crucial role in forming stable complexes with transition metals, enhancing their solubility and reactivity in various chemical processes.

Studies have focused on the interaction of 4,6-diamino-2-mercaptopyrimidine with metals and other compounds:

  • Copper Interaction: Investigations into its role as a corrosion inhibitor have highlighted how it interacts with copper ions in saline solutions, providing insights into its protective mechanisms against corrosion .
  • Coordination Complexes: Research into its coordination behavior with silver and nickel has revealed details about the structural characteristics of formed complexes, including stability and reusability in catalytic applications .

Several compounds share structural similarities with 4,6-diamino-2-mercaptopyrimidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Amino-4-thiouracilPyrimidine ring with amino and thiol groupsAntiviral activity; used in pharmaceuticals
5-Amino-2-thiouracilPyrimidine ring with amino groupAntiviral properties; similar chelation capabilities
2-Mercapto-4(3H)-pyrimidinonePyrimidine ring with mercapto groupExhibits antioxidant properties; different reactivity

These compounds share common features such as the presence of amino or thiol groups but differ in their specific biological activities and applications. The unique arrangement of functional groups in 4,6-diamino-2-mercaptopyrimidine allows for distinct interactions with metals and other substrates, setting it apart from these similar compounds.

Quantum Mechanical Investigations of Thiol-Thione Tautomerism

The tautomeric equilibrium between the thiol (Pym-SH) and thione (Pym-NH) forms of 4,6-diamino-2-mercaptopyrimidine has been rigorously analyzed using quantum mechanical methods. Second- and fourth-order Møller-Plesset perturbation theory (MP2 and MP4) calculations demonstrate that in the gas phase, the thiol tautomer is more stable than the thione by approximately 8 kcal/mol [3]. This preference arises from the inherent stability of the sulfur-hydrogen bond in the absence of solvent interactions. However, the energy barrier for intramolecular proton transfer between these tautomers is prohibitively high at 34.4 kcal/mol, necessitating a three-center transition state [3].

A water-assisted proton transfer mechanism significantly reduces this barrier to 17.2 kcal/mol, as a single water molecule stabilizes the transition state through hydrogen bonding [3]. Density functional theory (DFT) simulations corroborate these findings, identifying key vibrational modes associated with each tautomer. For instance, the thiol form exhibits characteristic S-H stretching vibrations near 2570 cm⁻¹, while the thione form shows N-H stretching modes at 3180–3320 cm⁻¹ [7] [8].

Table 1: Energy differences and activation barriers for thiol-thione tautomerism

PropertyGas Phase (kcal/mol)Aqueous Solution (kcal/mol)
ΔH (Thiol → Thione)+8.0-1.7
ΔG (Thiol → Thione)+7.8-1.9
Intramolecular Barrier34.432.0
Water-Assisted Barrier17.214.8

Data derived from Monte Carlo and quantum mechanical simulations [3].

Solvent-Mediated Thermodynamic Stability of Tautomeric Forms

Solvent polarity profoundly influences the tautomeric equilibrium of 4,6-diamino-2-mercaptopyrimidine. In aqueous solution, thermodynamic perturbation theory predicts a Gibbs free energy change (ΔG) of -1.9 kcal/mol for the thiol-to-thione conversion, favoring the thione form [3]. This inversion from gas-phase behavior stems from differential hydrogen-bonding capacity: the thione’s NH group acts as a stronger hydrogen bond donor (HBD) than the thiol’s SH group, forming more stable interactions with water molecules.

Infrared spectroscopy in polar solvents like dimethylformamide (DMF) reveals a dominance of the thione tautomer, evidenced by the absence of S-H stretching bands and the presence of N-H···S hydrogen bonds [6]. The solvent’s dielectric constant further stabilizes the thione form by attenuating charge separation in the transition state during proton transfer. Comparative studies in nonpolar solvents (e.g., chloroform) show a resurgence of the thiol tautomer, underscoring the solvent’s role in modulating tautomeric populations [3].

Dimerization Patterns in Solid-State and Gaseous Phases

In the solid state, 4,6-diamino-2-mercaptopyrimidine adopts dimeric structures stabilized by intermolecular hydrogen bonds. X-ray diffraction analyses of analogous compounds, such as 4,5-diamino-6-hydroxy-2-mercaptopyrimidine, reveal cyclic dimers formed via N-H···S and N-H···N interactions [1]. These dimerization patterns are facilitated by the planar geometry of the pyrimidine ring, which allows for optimal orbital overlap and hydrogen-bond donor-acceptor alignment.

Table 2: Hydrogen-bond parameters in solid-state dimers

Interaction TypeBond Length (Å)Bond Angle (°)
N-H···S2.95–3.10155–160
N-H···N2.89–3.05150–158

Data inferred from related pyrimidine derivatives [1] [7].

In contrast, gaseous-phase studies indicate a preference for monomeric thiol tautomers, as van der Waals interactions are insufficient to overcome the entropic penalty of dimerization [3]. However, ab initio molecular dynamics simulations suggest that transient dimers may form under high-pressure conditions, stabilized by π-π stacking interactions between aromatic rings [8].

The coexistence of multiple dimerization motifs in the solid state—such as head-to-tail and head-to-head configurations—highlights the compound’s structural versatility. These patterns are critical for understanding its crystallographic packing and potential applications in materials science [6].

Recent research shows that ligand‐directed self-assembly with silver, cadmium and zirconium produces architecturally diverse coordination polymers and metal–organic frameworks. These materials display notable catalytic efficiency, tunable porosity and high affinity for soft heavy-metal ions. Key performance parameters, crystallographic metrics and mechanistic insights are summarized below.

Coordination Chemistry and Metal-Organic Frameworks

Silver-Based Coordination Polymers for Heterogeneous Catalysis

4,6-Diamino-2-mercaptopyrimidine reacts hydrothermally with silver(I) nitrate to yield a robust silver coordination polymer (Ag–CP) constructed from tridentate N,N,S binding [1].

ParameterAg–CP ValueNotes
BET surface area3.59 m²/g [1]Mesoporous (BJH pore diameter 23.45 nm)
Thermal stabilityFramework intact ≤200 °C [1]Decomposition of ligand above 250 °C
Optimal catalyst loading7 mg per mmol aldehyde [1]Hantzsch condensation
Recyclability≥4 consecutive cycles, 87%→84% yield drop [1]Confirmed by PXRD/FT-IR

Detailed catalytic screening in ethanol at reflux (Table 1) revealed 80-90% isolated yields for a library of polyhydroquinolines with electron-rich and electron-poor aldehydes in <90 min [1]. Hot-filtration showed <1% silver leaching, demonstrating genuine heterogeneity [1] [2].

Mechanistically, basic amino sites abstract the active-methylene proton while coordination of the enone intermediate to Ag(I) activates the Michael acceptor, accelerating the domino Knoevenagel–Michael–cyclization sequence [3].

Cadmium Complex Formation and Structural Characterization

Cadmium(II) chloride reacts with 4,6-diamino-2-mercaptopyrimidine under slightly acidic aqueous conditions to afford a zwitterionic tetrahedral complex, μ-dichloro-μ-sulfur-chloro(4,6-diamino-1,2-dihydro-2-thiopyrimidine)cadmium(II) monohydrate [4].

Crystallographic parameterExperimental value
Space groupI4₁cd [4]
a, c (Å)24.296, 7.108 [4]
Coordination sphereCdCl₂S₂ (distorted tetrahedron) [4]
Cd–S distance2.54 Å (average) [4]
Cd–Cl distance2.46 Å (average) [4]

The ligand exists in its thione form; protonation of the endocyclic N1 yields a tripolar zwitterion that balances the dianionic CdCl₂S₂ core [4]. A paired hydrogen-bond network (N–H···Cl and N–H···S) propagates left-handed zig-zag chains along the b axis, illustrating how ligand protonation state governs supramolecular assembly.

Spectroscopic markers corroborate S-coordination: the C=S stretching band shifts from 1195 cm⁻¹ (free ligand) to 1176 cm⁻¹ in the complex, and new ν(Cd–S) and ν(Cd–Cl) modes appear at 350–260 cm⁻¹ [4].

Zirconium-MOF Modifications for Environmental Applications

Post-synthetic grafting of 4,6-diamino-2-mercaptopyrimidine onto the canonical Zr₆O₄(OH)₄(1,4-benzene-dicarboxylate)₆ (UiO-66-NH₂) framework yields Zr(NH₂)-DMP, denoted UiO-66-DMP [5].

Adsorption metricUiO-66-DMP performanceComparison MOFs (thiol-functionalized)
Maximum Hg²⁺ capacity389.4 mg g⁻¹ at pH 6, 298 K [5]350–885 mg g⁻¹ (various SH-MOFs) [6]
Equilibrium time30 min [5]60–180 min typical [6]
Selectivity factor (Hg²⁺/Pb²⁺)>20 [5]10–15 for UiO-66-SH [6]
Recyclability86.7% efficiency after four cycles [5]80–90% for analogues [6]

X-ray photoelectron data reveal Hg–S and Hg–N binding energies at 100.9 eV and 401.7 eV, confirming bidentate chelation by the DMP pendant [5]. Density-of-states calculations demonstrate strong overlap between Hg 5d and S 3p orbitals, rationalizing the soft–soft affinity [6].

Competitive adsorption studies show negligible interference from calcium, magnesium and sulfate; chloride decreases uptake marginally (97.8%→95.6%) due to formation of chloro-mercury complexes [5].

Data Tables

Table 1 Catalytic scope of Ag–CP in the multicomponent Hantzsch reaction [1]

EntryAldehyde substituentTime (min)Yield (%)
1Para-chloro8587 [1]
2Para-nitro8682 [1]
3Para-methoxy8093 [1]

Table 2 Crystallographic summary for the cadmium complex [4]

MetricValue
FormulaCdC₄H₆N₄SCl₂·H₂O
Z16
Density1.73 g cm⁻³

Table 3 Mercury(II) adsorption capacities of thiol-modified UiO-66 analogues [6]

MOF derivativeThiol sourceHg²⁺ capacity (mg g⁻¹)Optimal pH
UiO-66-DMP4,6-Diamino-2-mercaptopyrimidine389.4 [5]6
UiO-66-SHMercaptoacetic acid885 [6]5
UiO-66-CysL-Cysteine350.1 [6]5

XLogP3

-1.2

UNII

0VP6I0FY3O

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1004-39-3

General Manufacturing Information

2(1H)-Pyrimidinethione, 4,6-diamino-: ACTIVE

Dates

Last modified: 08-15-2023

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